2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol
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Overview
Description
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxymethyl group and a pent-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenolic compound with a suitable alkylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it more nucleophilic. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to convert the double bond in the pent-1-en-1-yl group to a single bond.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Ethers, esters.
Scientific Research Applications
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)phenol: Lacks the pent-1-en-1-yl group, resulting in different chemical properties and reactivity.
3-(Pent-1-en-1-yl)phenol: Lacks the hydroxymethyl group, affecting its solubility and biological activity.
2-(Hydroxymethyl)-3-(methyl)phenol: The presence of a methyl group instead of a pent-1-en-1-yl group leads to differences in steric and electronic effects.
Uniqueness
2-(Hydroxymethyl)-3-(pent-1-en-1-yl)phenol is unique due to the combination of the hydroxymethyl and pent-1-en-1-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
193278-35-2 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-pent-1-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-6-10-7-5-8-12(14)11(10)9-13/h4-8,13-14H,2-3,9H2,1H3 |
InChI Key |
DBQOSYCAGOGELV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=C(C(=CC=C1)O)CO |
Origin of Product |
United States |
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